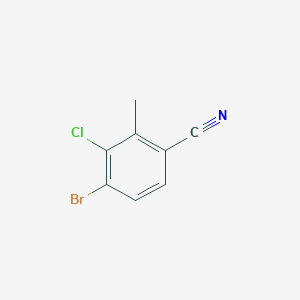

4-Bromo-3-chloro-2-methylbenzonitrile

Description

Properties

IUPAC Name |

4-bromo-3-chloro-2-methylbenzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrClN/c1-5-6(4-11)2-3-7(9)8(5)10/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRRXSWUWAHOPBN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1Cl)Br)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001287116 | |

| Record name | 4-Bromo-3-chloro-2-methylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001287116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.49 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1349716-41-1 | |

| Record name | 4-Bromo-3-chloro-2-methylbenzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1349716-41-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-3-chloro-2-methylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001287116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 4 Bromo 3 Chloro 2 Methylbenzonitrile and Analogues

Retrosynthetic Analysis for Tri-Substituted Benzonitrile (B105546) Derivatives

Retrosynthetic analysis is a technique used to plan a chemical synthesis by deconstructing the target molecule into simpler, commercially available starting materials. ias.ac.in For a complex molecule like 4-bromo-3-chloro-2-methylbenzonitrile, several retrosynthetic disconnections can be proposed to devise a synthetic pathway. The analysis begins by identifying the key functional groups and bonds that can be formed through reliable chemical reactions.

The primary disconnections for this compound involve the carbon-heteroatom and carbon-carbon bonds associated with the substituents on the benzene (B151609) ring:

C-CN Bond Disconnection : This is a common strategy for nitrile synthesis. The disconnection of the cyano group suggests a precursor aryl halide that can undergo a cyanation reaction. This leads to a tri-substituted aryl halide, such as 1,4-dibromo-2-chloro-3-methylbenzene, and a cyanide source. This approach is often favored due to the wide availability of methods for introducing a cyano group onto an aromatic ring.

C-Halogen Bond Disconnections (C-Br or C-Cl) : Disconnecting one of the halogen atoms suggests an electrophilic halogenation of a di-substituted benzonitrile precursor. For instance, disconnecting the C-Br bond points to 3-chloro-2-methylbenzonitrile as a precursor, which would require a bromination reaction. The feasibility of this step depends heavily on the directing effects of the existing chloro and methyl groups to install the bromine at the desired position.

C-Methyl Bond Disconnection : This is generally less common but involves forming the C-C bond between the methyl group and the aromatic ring, for example, through a Friedel-Crafts alkylation. However, controlling the regioselectivity of such reactions on a highly substituted ring can be challenging.

Considering these options, the most strategically sound approach often involves the late-stage introduction of the nitrile functionality via cyanation of a suitably substituted aryl halide. This precursor can be built up by sequential halogenation and methylation reactions on a simpler benzene derivative, carefully considering the ortho-, para-, and meta-directing effects of the substituents at each step.

Direct Synthetic Approaches to Halogenated Benzonitriles

Direct synthetic methods provide pathways to construct halogenated benzonitriles from various starting materials. These approaches are broadly categorized based on the reaction type and the mechanism of nitrile group introduction.

Vapor Phase Ammoxidation Routes for Halogenated Benzonitriles

Vapor phase ammoxidation is a powerful industrial process for converting alkyl-substituted aromatic or heteroaromatic compounds into their corresponding nitriles. tue.nl The reaction involves passing a gaseous mixture of the hydrocarbon, ammonia, and air (as the oxygen source) over a solid catalyst at high temperatures, typically ranging from 300 to 500 °C. google.com

This method is particularly suitable for the large-scale production of aromatic nitriles. tue.nl For the synthesis of halogenated benzonitriles, the corresponding halogenated xylene or toluene derivative serves as the starting material. For instance, 2,6-dichlorobenzonitrile can be prepared from 2,6-dichlorotoluene through this process. google.com The catalysts are typically complex metal oxides, often based on vanadium, antimony, chromium, or iron, supported on materials like alumina or silica. researchgate.netscirp.orggoogle.com

The efficiency and selectivity of the process are highly dependent on the catalyst composition, reaction temperature, and the molar ratios of the reactants. google.comresearchgate.net While highly efficient, this method requires specialized equipment to handle high temperatures and gaseous reactants.

Cyanation of Aryl Halides with Benign Cyanating Agents

Transition metal-catalyzed cross-coupling reactions have become a cornerstone for the synthesis of aryl nitriles from aryl halides. rsc.org Historically, these reactions utilized highly toxic cyanide sources like sodium cyanide (NaCN) or potassium cyanide (KCN). Modern methodologies, however, increasingly focus on the use of less toxic and more manageable "benign" cyanating agents.

One of the most prominent benign cyanide sources is potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]). nih.govnih.gov This compound is a stable, non-toxic solid that is significantly safer to handle than simple alkali metal cyanides. acs.org Other alternative cyanide sources include organic nitriles and N-cyano reagents, which offer different reactivity profiles and can be advantageous in specific synthetic contexts. rsc.orgresearchgate.net These safer cyanating agents are crucial for making nitrile synthesis more accessible and environmentally friendly, particularly in academic and pharmaceutical laboratory settings. nih.gov

Palladium catalysis is the most extensively studied and widely used method for the cyanation of aryl halides due to its high efficiency and broad functional group tolerance. rsc.orgnih.gov The first palladium-catalyzed cyanation was reported in 1973, and the field has seen significant advancements since. rsc.org These reactions typically involve a palladium(0) catalyst, which undergoes oxidative addition with the aryl halide, followed by cyanide transfer from the cyanating agent and reductive elimination to yield the aryl nitrile and regenerate the catalyst. nih.gov

A variety of palladium sources can be used, including palladium(II) acetate (Pd(OAc)₂), palladium on carbon (Pd/C), and specialized palladium precatalysts. acs.orgblogspot.com The choice of ligand is critical to the success of the reaction, with various phosphine ligands being employed to stabilize the palladium center and facilitate the catalytic cycle. The use of benign cyanide sources like K₄[Fe(CN)₆] has been successfully implemented in palladium-catalyzed systems, providing a practical and safer alternative to traditional methods. nih.govnih.gov

| Aryl Halide Type | Catalyst System | Cyanide Source | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| Aryl Bromides | Pd(OAc)₂ / Ligand | K₄[Fe(CN)₆] | Solvent, Base, 70-120 °C | Good to Excellent | blogspot.com |

| Aryl Chlorides | Palladacycle Precatalyst | K₄[Fe(CN)₆]·3H₂O | Dioxane/Water, KOAc, ≤ 100 °C | Excellent | nih.gov |

| Aryl Bromides | Pd/C, dppf | Zn(CN)₂ | DMAC, Zn(CHO₂)₂·H₂O, 100-120 °C | 77-96% | blogspot.com |

| Aryl Halides | PdCl₂ | N-Cyano-N-phenyl-p-toluenesulfonamide (NCTS) | Ethanol | Good | rsc.org |

Nickel-catalyzed cyanation has emerged as a cost-effective and sustainable alternative to palladium-based systems. mdpi.com Nickel is more earth-abundant and less expensive than palladium, making it an attractive choice for developing more economical synthetic methods. Nickel catalysts can effectively couple a wide range of aryl halides, including the less reactive but more common aryl chlorides, with various cyanide sources. mdpi.comacs.org

Recent advancements have focused on developing robust nickel catalyst systems that are tolerant of diverse functional groups and can operate under mild conditions. rsc.org Benign cyanide sources such as K₄[Fe(CN)₆] have been successfully employed in nickel-catalyzed reactions, often using biphasic aqueous conditions to overcome the insolubility of the cyanating agent in organic solvents. acs.org The development of air-stable nickel(II) precatalysts combined with commercially available ligands has enhanced the practicality and scalability of these methods. acs.org Furthermore, protocols using organic cyano shuttles like 4-cyanopyridine N-oxide have been developed to provide aryl nitriles under operationally simple conditions. novartis.com

| Aryl Halide Type | Catalyst System | Cyanide Source | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| Aryl Bromides/Chlorides | Ni(II) precatalyst / JosiPhos ligand | K₄[Fe(CN)₆] | Biphasic aqueous, Amine base | Good | acs.org |

| Aryl Halides | Ni Catalyst | 4-cyanopyridine N-oxide | Mild conditions | Broad functional group tolerance | novartis.com |

| Aryl Iodides/Bromides | Ni Catalyst | tert-butyl cyanide (tBuCN) | Moderate to Good | Accommodates -OH, -NO₂, -CHO groups | mdpi.com |

| Aryl Halides | NiCl₂·1,10-phen / Zn | Cyanogen Bromide (BrCN) | Dioxane, 50 °C | Moderate to Good | nih.gov |

Photochemical methods represent a modern frontier in organic synthesis, harnessing the energy of light to drive chemical reactions under exceptionally mild conditions. acs.org In the context of cyanation, photochemically enabled protocols, often utilizing nickel catalysis, have been developed to convert aryl halides to aryl nitriles. acs.orgorganic-chemistry.orgnih.gov These reactions frequently proceed at room temperature and avoid the need for strong bases or high thermal energy.

A common strategy involves the use of a photocatalyst that, upon light absorption, initiates an electron transfer process to generate reactive intermediates. chinesechemsoc.org In some systems, the nickel complex itself can be photoexcited. organic-chemistry.org For instance, a light-promoted, nickel-catalyzed cyanation of aryl halides has been reported using 1,4-dicyanobenzene as a benign and stable cyanating agent, eliminating the need for an external photosensitizer. acs.orgacs.org Mechanistic studies suggest that light irradiation can induce homolytic cleavage of a Ni-aryl bond, generating an aryl radical and a Ni(I)-CN species that propagates the catalytic cycle. organic-chemistry.orgnih.gov This approach provides a controlled and safe method for synthesizing important aryl nitriles and has been successfully applied to a broad array of aryl bromides and chlorides. acs.orgacs.org

Green Chemistry Principles in Benzonitrile Synthesis

The synthesis of benzonitriles, including functionalized analogues, is increasingly guided by the principles of green chemistry, which aim to reduce environmental impact by minimizing waste, saving energy, and avoiding toxic substances. researchgate.net Environmentally friendly approaches to benzonitrile synthesis focus on developing sustainable processes. beilstein-journals.org Key strategies include the use of ionic liquids, electrochemical synthesis, and continuous flow processes.

Ionic liquids can serve as recyclable solvents and catalysts, offering a greener alternative to conventional methods that often rely on metal salt catalysts and generate significant waste. uwindsor.canumberanalytics.com For instance, a novel green synthetic route for benzonitrile utilizes a hydroxylamine 1-sulfobutyl pyridine hydrosulfate salt in an ionic liquid that acts as a co-solvent and catalyst, and also facilitates phase separation for easy recycling. numberanalytics.comwikipedia.org This method eliminates the need for metal catalysts and simplifies the separation process, achieving high yields and conversions. numberanalytics.com

Electrochemical methods represent another sustainable approach, employing electricity as a clean reagent. beilstein-journals.org These techniques can reduce chemical waste and allow for milder reaction conditions. Continuous flow processing also offers advantages over traditional batch processes by improving heat and mass transfer, leading to more efficient and sustainable production. beilstein-journals.org Vapor phase halogenation is another green chemistry technique that offers enhanced selectivity and reduced environmental impact compared to solution-phase methods by using nitrogen-halogen-succinimide compounds as halogenating agents in a dry chemistry process. beilstein-journals.org

Stepwise and Convergent Synthetic Sequences for Multi-Substituted Arenes

The construction of multi-substituted arenes, such as this compound, requires careful strategic planning to install various functional groups at specific positions on the benzene ring. Both stepwise and convergent synthetic sequences are employed, with the choice of strategy often depending on the target molecule's substitution pattern and the directing effects of the substituents. wikipedia.org

Programmed Synthesis of Multi-substituted Benzenes

Programmed synthesis has emerged as a powerful strategy for creating benzene derivatives with multiple, different functional groups in a controlled and predictable manner. beilstein-journals.orguwindsor.canumberanalytics.com This approach is particularly valuable for synthesizing highly functionalized molecules that are difficult to access through classical methods due to a lack of selectivity. beilstein-journals.org Researchers at Nagoya University have developed a sequential approach that has enabled the first synthesis of benzene derivatives with five or six different aryl groups. beilstein-journals.orguwindsor.canumberanalytics.com This breakthrough allows for the "at-will" synthesis of complex hexaarylbenzenes (HABs), which have potential applications in molecular electronics, nanotechnology, and bio-imaging. uwindsor.canumberanalytics.com The ability to program the synthesis of such complex molecules opens up possibilities for creating novel organic materials with tailored properties. researchgate.net

Organocatalytic Benzannulation Approaches

Organocatalytic benzannulation represents a highly efficient and versatile strategy for the synthesis of polysubstituted arenes under mild conditions. unblog.fr This approach avoids the use of expensive and potentially toxic metal catalysts, aligning with the principles of green chemistry. unblog.fr These reactions are categorized based on the type of organocatalyst and the annulation strategy.

Common organocatalysts include:

Brønsted acids: These are effective and environmentally friendly catalysts that can activate various functional groups. unblog.fr

Amines (secondary, primary, and tertiary): These are widely used in various cyclization reactions. unblog.fr For instance, secondary amines like diphenylprolinol silyl ether can catalyze [3+3] benzannulation reactions to produce polysubstituted aromatic aldehydes in high yields. unblog.fr

Tertiary phosphines: These are also effective catalysts in benzannulation reactions. unblog.fr

N-heterocyclic carbenes (NHCs): NHC-catalyzed benzannulations, particularly [4+2] cycloadditions, are powerful tools for constructing new aromatic cores. unblog.fr

These organocatalytic methods often exhibit high chemo-, regio-, and stereoselectivity, allowing for the construction of structurally diverse aromatic compounds with flexible substitution patterns. unblog.fr

| Catalyst Type | Annulation Strategy | Reactants | Product Type |

| Secondary Amine | [3+3] | α,β-Unsaturated Aldehydes | Polysubstituted Aromatic Aldehydes |

| Tertiary Amine (DABCO) | [4+2] | Electron-deficient Alkene and Fluoro-substituted precursor | CF3-functionalized Biaryls |

| N-Heterocyclic Carbene | [4+2] | - | 1,3-Cyclohexadienes |

Gold-Catalyzed Diyne-Ene Annulation for Polysubstituted Benzenes

A novel and highly efficient one-step method for synthesizing tetra-substituted benzenes involves a gold-catalyzed diyne-ene annulation. beilstein-journals.orguwindsor.canumberanalytics.comwikipedia.org This strategy proceeds through a formal [3+3] cyclization, offering a modular approach to producing polysubstituted benzenes with high efficiency and good functional group tolerance. researchgate.netbeilstein-journals.org A critical discovery in this methodology is the role of amides as covalent nucleophilic co-catalysts, a previously unreported function in gold catalysis. beilstein-journals.orguwindsor.canumberanalytics.com

The proposed mechanism involves the gold cation activating a 1,6-enyne to form a cyclopropane gold carbene intermediate. beilstein-journals.org The amide co-catalyst then facilitates the formation of the gold-carbene and a subsequent formal allyl addition, leading to the desired polysubstituted benzene. beilstein-journals.org This method is notable for its mild reaction conditions and its ability to accommodate a wide range of substrates, making it an attractive new tool for the synthesis of complex aromatic compounds. researchgate.netbeilstein-journals.org

Strategic Functionalization via Directed Metalation and Related Processes

Strategic functionalization of aromatic rings is crucial for the synthesis of specifically substituted compounds. Directed metalation provides a powerful means to achieve regioselective functionalization that is often not possible with traditional electrophilic aromatic substitution reactions.

Directed Ortho Metalation (DoM) Strategies

Directed ortho metalation (DoM) is a powerful synthetic tool for the regioselective functionalization of aromatic compounds. numberanalytics.comwikipedia.org This strategy relies on the presence of a directing metalation group (DMG) on the aromatic ring. The DMG, which typically contains a heteroatom with a lone pair of electrons, coordinates to a strong organolithium base. wikipedia.orgbaranlab.org This coordination directs the deprotonation of the aromatic ring exclusively at the ortho position, forming an aryllithium intermediate. wikipedia.org This intermediate can then be reacted with a variety of electrophiles to introduce a new substituent at the ortho position with high regioselectivity. wikipedia.org

The strength of the DMG influences the efficiency of the DoM reaction. Some common DMGs, in order of decreasing directing ability, include: harvard.edu

-SO₂NR₂

-CONR₂

-O-CONR₂

-CH₂NR₂

-OCH₃

-F

The choice of base is also critical and must be strong enough to deprotonate the aromatic ring. uwindsor.ca Commonly used bases include alkyllithiums (e.g., n-BuLi, s-BuLi, t-BuLi) and lithium amides (e.g., LDA, LiTMP). uwindsor.ca

| Directing Group | Relative Strength | Common Bases |

| Tertiary Amide (-CONR₂) | Strong | n-BuLi, s-BuLi |

| O-Carbamate (-OCONR₂) | Strong | n-BuLi, s-BuLi |

| Methoxy (-OCH₃) | Moderate | n-BuLi, t-BuLi |

| Fluoro (-F) | Weak | s-BuLi/TMEDA |

This methodology provides a predictable and powerful way to synthesize polysubstituted arenes, which are often difficult to obtain through classical electrophilic substitution reactions that typically yield mixtures of ortho and para isomers. wikipedia.org

Regioselective Metalation in Halogenated Benzenes

Regioselective metalation of halogenated benzenes is a cornerstone of modern organic synthesis for creating functionalized aromatic compounds. The position of metalation, typically achieved through deprotonation (directed ortho-metalation, DoM) or halogen-metal exchange, is dictated by the directing ability of the substituents present on the ring. organic-chemistry.org In polyhalogenated systems, a delicate interplay between the electronic properties and steric hindrance of the different halogen atoms governs the reaction's outcome.

The directing ability of halogens in DoM generally follows the order F > Cl > Br > I. However, a significant competing reaction for bromo- and iodo-arenes is the halogen-metal exchange, especially when using organolithium reagents. acs.org To circumvent this, non-carbon-based strong bases like lithium amides (e.g., lithium diisopropylamide, LDA) are often employed. acs.org

In dihalogenated benzenes, the stronger directing group typically controls the position of metalation. For instance, in 1-bromo-4-fluorobenzene, metalation occurs preferentially at the position ortho to the fluorine atom due to its superior ortho-directing ability compared to bromine. acs.orgacs.org When two different halogens are adjacent, such as in 1,2-dibromo-3-substituted arenes, regioselective halogen-metal exchange can be achieved. Studies using isopropylmagnesium chloride have shown that the exchange occurs predominantly at the bromine atom at the 2-position, influenced by the nature of the substituent at the 3-position. organic-chemistry.org This selectivity is attributed to the higher thermodynamic stability of the resulting arylmagnesium intermediate. organic-chemistry.org

The choice of the metalating agent is also crucial. The use of magnesium-based reagents, particularly "Turbo-Grignards" like i-PrMgCl·LiCl, has gained prominence. These reagents enhance both the rate and efficiency of the magnesium-halogen exchange, allowing reactions to proceed under mild conditions while tolerating a wide range of functional groups, including nitriles and other halogens. sigmaaldrich.com This increased reactivity is thought to arise from the breakup of polymeric Grignard reagent aggregates by the lithium chloride salt. sigmaaldrich.com

Bromine as a Directing Group in Aromatic Metalation

While bromine is a weaker directing group for ortho-metalation compared to fluorine or oxygen-containing functionalities, it can effectively direct deprotonation to an adjacent position under appropriate conditions. acs.org The primary challenge in the metalation of bromoarenes is the competitive bromine-lithium exchange, which occurs preferentially when using alkyllithium reagents. acs.org Therefore, the use of lithium amide bases such as lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LTMP) is essential to favor deprotonation over halogen exchange. acs.org

The utility of bromine as a directing group has been demonstrated in the metalation/silylation of various substituted bromobenzenes. acs.orgnih.gov For para-substituted bromobenzenes bearing electron-withdrawing groups, disilylation can be achieved with good results, although the regioselectivity is strongly influenced by the directing power of the other substituent. acs.orgnih.gov For example, in the case of 4-bromobenzonitrile (B114466), one might expect metalation to occur at positions 2 and 6, adjacent to the stronger directing nitrile group. However, experimental results show that treatment with LDA and chlorotrimethylsilane (TMSCl) yields 4-bromo-2,5-bis(trimethylsilyl)benzonitrile as the sole product. acs.org This outcome suggests a complex interplay where bromine directs the initial metalation, and other electronic or steric factors guide the second.

Diverse reactivity is also observed for ortho-substituted bromobenzenes. For instance, 2-bromochlorobenzene can be converted into its corresponding disilylated derivative in moderate yield, showcasing the directing ability of the halogen atoms. acs.orgnih.gov Beyond its role as a directing group for deprotonation, bromine's presence can also exert a long-range acidifying effect on the aromatic ring, influencing deprotometalation at remote positions. researchgate.net

Sterically Directed C-H Functionalization Adjacent to Nitrile Groups

The nitrile (cyano) group is a valuable functional group in organic chemistry and can serve as a directing group in transition metal-catalyzed C-H functionalization reactions. rsc.orgumich.edu It can guide the functionalization of C-H bonds at the ortho position, although its application can be complicated by its coordination behavior. The nitrile group can coordinate to a metal center in either a π- (side-on) or σ- (end-on) fashion, with only the former being suitable for typical directed C-H activation pathways. rsc.org

To overcome these challenges and facilitate ortho-functionalization, surrogate directing groups can be employed. For example, aryl N-H imines, which can be derived from the corresponding aryl nitriles, have been shown to be excellent directing groups for cobalt-catalyzed C-H alkylation and arylation. rsc.org A key advantage of this approach is that after the C-H functionalization step, the increased steric bulk around the imine functionality in the ortho-substituted product allows for a clean conversion back to the nitrile group. rsc.org This two-step sequence provides a convenient method for synthesizing ortho-functionalized benzonitriles. rsc.org

In substrates where multiple C-H bonds are available, steric factors play a crucial role in determining the selectivity of the functionalization. For arenes with substituents that block one or more ortho positions, C-H activation will be directed to the remaining accessible sites. In the context of a molecule like this compound, the methyl group at the 2-position and the chlorine at the 3-position would sterically hinder the C-H bond at the 6-position relative to the nitrile group, influencing the regioselectivity of any nitrile-directed C-H functionalization. Research has shown that in some systems, steric hindrance from 4-substituted compounds can lead to a decrease in meta-selectivity when using a nitrile-based template, suggesting that steric crowding near the reaction site significantly impacts the outcome. nih.gov

Reactivity and Mechanistic Investigations of 4 Bromo 3 Chloro 2 Methylbenzonitrile

Nucleophilic Aromatic Substitution (SNAr) Pathways

Nucleophilic aromatic substitution is a significant reaction class for aryl halides, particularly those activated by electron-withdrawing groups. The reaction typically proceeds through a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.

Influence of Halogen Substituents on SNAr Reactivity

The nature of the halogen substituents on the aromatic ring plays a crucial role in determining the rate and regioselectivity of SNAr reactions. Generally, the reactivity of halogens as leaving groups in SNAr reactions follows the order F > Cl > Br > I. This trend is primarily attributed to the high electronegativity of fluorine, which strongly polarizes the carbon-halogen bond and stabilizes the intermediate Meisenheimer complex through its powerful inductive electron-withdrawing effect.

In the case of 4-Bromo-3-chloro-2-methylbenzonitrile, both bromine and chlorine are potential leaving groups. While bromine is generally a better leaving group in SN2 reactions due to its weaker carbon-bromine bond, in SNAr, the rate-determining step is often the initial nucleophilic attack and the formation of the Meisenheimer complex. The stability of this intermediate is paramount. The more electronegative chlorine atom provides a greater inductive stabilization to the developing negative charge in the ring compared to bromine. Therefore, nucleophilic attack is generally favored at the carbon bearing the chlorine atom, leading to its displacement over the bromine atom, assuming other factors are equal. However, the specific reaction conditions, the nature of the nucleophile, and the electronic effects of the other substituents can influence this selectivity.

Role of the Nitrile Group as an Activating or Directing Moiety

The nitrile (-CN) group is a potent electron-withdrawing group through both induction and resonance. Its presence on the aromatic ring significantly activates it towards nucleophilic attack. In this compound, the nitrile group is located para to the bromine atom and meta to the chlorine atom.

When a nucleophile attacks the carbon bearing the bromine atom (C-4), the negative charge of the resulting Meisenheimer complex can be delocalized onto the nitrile group through resonance. This delocalization provides substantial stabilization to the intermediate, thereby facilitating the substitution at the para position. Conversely, when the nucleophile attacks the carbon bearing the chlorine atom (C-3), the negative charge of the intermediate cannot be directly delocalized onto the nitrile group via resonance. In this case, the activating effect of the nitrile group is primarily inductive.

Therefore, the nitrile group strongly activates the para-position (C-4) for nucleophilic substitution through both resonance and inductive effects, while its influence on the meta-position (C-3) is limited to a weaker inductive effect. This electronic preference, combined with the relative leaving group abilities of bromine and chlorine in SNAr, suggests that substitution of the bromine atom is electronically favored due to the powerful stabilizing effect of the para-nitrile group.

Meisenheimer Complex Formation and Stability

For this compound, the attack of a nucleophile at either the C-4 (ipso to bromine) or C-3 (ipso to chlorine) position would lead to the formation of a Meisenheimer complex. The stability of these respective intermediates is influenced by the ability of the substituents to delocalize the negative charge.

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. Aryl halides are common substrates in these reactions, and the presence of multiple, different halogen atoms in a molecule like this compound allows for selective functionalization.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions, are among the most widely used methods for the synthesis of complex organic molecules. The reactivity of aryl halides in these reactions is largely dependent on the strength of the carbon-halogen bond, with the general trend being I > Br > OTf > Cl. This order reflects the ease of the oxidative addition step, which is often the rate-determining step in the catalytic cycle.

The Suzuki-Miyaura coupling reaction involves the palladium-catalyzed reaction of an organoboron compound (typically a boronic acid or its ester) with an organohalide. Given the established reactivity trend of aryl halides in palladium-catalyzed cross-coupling reactions, the carbon-bromine bond in this compound is expected to be significantly more reactive than the carbon-chlorine bond. This difference in reactivity allows for the selective coupling at the C-4 position, leaving the chlorine atom at C-3 intact for potential subsequent transformations.

This chemoselectivity is highly valuable in synthetic chemistry as it enables the stepwise introduction of different aryl groups onto the benzonitrile (B105546) core. A variety of aryl boronic acids can be employed in this reaction, leading to a diverse range of biaryl products. The reaction conditions, including the choice of palladium catalyst, ligand, base, and solvent, can be optimized to achieve high yields and selectivity.

| Entry | Aryl Boronic Acid | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 100 | 12 | 95 |

| 2 | 4-Methylphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 90 | 16 | 92 |

| 3 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | DMF | 110 | 8 | 88 |

| 4 | 3-Fluorophenylboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 12 | 90 |

| 5 | 2-Thienylboronic acid | Pd(OAc)₂ / XPhos | K₂CO₃ | Dioxane | 100 | 24 | 85 |

This table demonstrates the versatility of the Suzuki-Miyaura coupling in functionalizing the C-Br bond of bromo-chloro-substituted benzonitriles with a range of electronically and sterically diverse aryl boronic acids, consistently achieving high yields.

Buchwald-Hartwig Amination Analogues

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen bonds through a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine. wikipedia.orgorganic-chemistry.org While specific studies detailing the Buchwald-Hartwig amination of this compound are not extensively documented, the reactivity of this substrate can be inferred from the established principles of the reaction and studies on analogous halogenated aromatic compounds. wikipedia.orgossila.com The presence of two distinct halogen substituents, bromide and chloride, on the benzonitrile ring introduces the potential for chemoselective coupling. Generally, the C-Br bond is more reactive than the C-Cl bond in palladium-catalyzed cross-coupling reactions, suggesting that amination would preferentially occur at the C-4 position.

The catalytic cycle for the Buchwald-Hartwig amination typically involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the desired aryl amine and regenerate the Pd(0) catalyst. wikipedia.org For a substrate like this compound, the reaction with a primary or secondary amine would be expected to yield the corresponding 4-amino-3-chloro-2-methylbenzonitrile derivative.

Key factors influencing the reaction's success and selectivity include the choice of palladium precursor, ligand, base, and solvent. Sterically hindered biarylphosphine ligands, such as XPhos, RuPhos, or BrettPhos, have proven highly effective in promoting the amination of challenging substrates, including those with ortho substituents or less reactive aryl chlorides. beilstein-journals.orgresearchgate.netnih.gov The methyl group at the C-2 position in this compound introduces steric hindrance that may necessitate the use of such bulky ligands to facilitate the reductive elimination step. beilstein-journals.org

The table below illustrates potential Buchwald-Hartwig amination reactions with this compound, highlighting the expected major product based on the higher reactivity of the C-Br bond.

| Amine Coupling Partner | Expected Major Product | Catalyst System (Example) |

| Morpholine | 4-(Morpholin-4-yl)-3-chloro-2-methylbenzonitrile | Pd₂(dba)₃ / XPhos, NaOt-Bu |

| Aniline | 4-(Phenylamino)-3-chloro-2-methylbenzonitrile | Pd(OAc)₂ / RuPhos, K₂CO₃ |

| Benzylamine | 4-(Benzylamino)-3-chloro-2-methylbenzonitrile | Pd-precatalyst / LiHMDS |

| Diethylamine | 4-(Diethylamino)-3-chloro-2-methylbenzonitrile | Pd₂(dba)₃ / BINAP, Cs₂CO₃ |

This interactive table showcases hypothetical outcomes based on established chemical principles.

C-O and C-N Cross-Coupling Methodologies

Palladium-catalyzed cross-coupling methodologies extend beyond C-N bond formation to include the synthesis of C-O bonds, typically forming aryl ethers. wikipedia.org Similar to the Buchwald-Hartwig amination, these reactions couple aryl halides with alcohols or phenols. For this compound, these methods provide a pathway to introduce alkoxy or aryloxy substituents, again with an expected preference for substitution at the more labile C-Br bond.

C-N Cross-Coupling: As discussed in the previous section, the Buchwald-Hartwig amination is the preeminent method for C-N cross-coupling. organic-chemistry.org The reaction conditions, including the choice of ligand and base, are crucial for achieving high yields. Ligands like XPhos and SPhos are often employed, in conjunction with bases such as sodium tert-butoxide or lithium bis(trimethylsilyl)amide (LiHMDS), to couple a wide array of primary and secondary amines. nih.gov The successful coupling of 3-halo-2-aminopyridines demonstrates the capability of these catalytic systems to handle substrates where a nitrogen-containing group is in proximity to the reacting halogen. nih.gov

C-O Cross-Coupling: The palladium-catalyzed synthesis of aryl ethers, sometimes referred to as the Buchwald-Hartwig ether synthesis, follows a similar catalytic cycle involving oxidative addition, formation of a palladium-alkoxide or -phenoxide complex, and reductive elimination. wikipedia.org This reaction serves as a milder alternative to classical methods like the Ullmann condensation. organic-chemistry.org When reacting this compound with an alcohol or phenol, the primary product would be the corresponding 4-alkoxy- or 4-aryloxy-3-chloro-2-methylbenzonitrile. The selection of a suitable bulky electron-rich phosphine ligand is critical to promote the desired coupling and prevent side reactions.

The following table summarizes the potential C-N and C-O cross-coupling reactions for this compound.

| Coupling Partner | Reaction Type | Potential Product | Common Ligands |

| Pyrrolidine | C-N Coupling | 4-(Pyrrolidin-1-yl)-3-chloro-2-methylbenzonitrile | XPhos, RuPhos |

| Phenol | C-O Coupling | 4-Phenoxy-3-chloro-2-methylbenzonitrile | SPhos, DavePhos |

| Methanol | C-O Coupling | 4-Methoxy-3-chloro-2-methylbenzonitrile | Josiphos-type ligands |

| p-Toluidine | C-N Coupling | 4-(p-Tolylamino)-3-chloro-2-methylbenzonitrile | BrettPhos, Xantphos |

This interactive table outlines possible synthetic routes using established cross-coupling methodologies.

Copper-Catalyzed Coupling Reactions

Copper-catalyzed cross-coupling reactions have emerged as a cost-effective and powerful alternative to palladium-based systems for the formation of carbon-carbon and carbon-heteroatom bonds. researchgate.net These reactions, often referred to as Ullmann-type couplings, are particularly effective for coupling aryl halides with a variety of nucleophiles. The application of copper catalysis to a substrate like this compound would enable diverse functionalizations. Copper catalysts can mediate couplings with thiols (C-S), amines (C-N), alcohols (C-O), and carbon nucleophiles (C-C), demonstrating broad utility. rsc.orgrsc.org The reactivity difference between the C-Br and C-Cl bonds is also relevant in copper-catalyzed systems, generally allowing for selective functionalization at the C-4 position.

Cu-Catalyzed Formation of α-(Hetero)aryl Nitriles

A significant application of copper catalysis is in the synthesis of α-(hetero)aryl nitriles, which are important structural motifs in pharmaceutical compounds. nih.gov Recent methodologies have shown that copper salts, in combination with specific ligands like oxalic diamides, can effectively catalyze the coupling of (hetero)aryl halides with reagents such as ethyl cyanoacetate. nih.govresearchgate.net This is typically followed by a one-pot decarboxylation to yield the desired α-(hetero)arylacetonitrile. nih.gov

Applying this strategy to this compound would involve a reaction with a cyanoacetate derivative in the presence of a copper catalyst. The reaction would likely proceed selectively at the C-Br position to form an intermediate which, upon decarboxylation, would yield {4-cyano-2-chloro-3-methylphenyl)acetonitrile. This method is noted for its compatibility with various functional groups and its effectiveness with both aryl bromides and chlorides under relatively mild conditions. nih.govresearchgate.net

| Coupling Partner | Catalyst System (Example) | Intermediate Product | Final Product |

| Ethyl Cyanoacetate | CuI / Oxalic Diamide Ligand, Base | Ethyl 2-(4-cyano-2-chloro-3-methylphenyl)-2-cyanoacetate | (4-Cyano-2-chloro-3-methylphenyl)acetonitrile |

| Ethyl α-methylcyanoacetate | CuBr / Oxalic Diamide Ligand, Base | Ethyl 2-(4-cyano-2-chloro-3-methylphenyl)-2-cyanopropanoate | 2-(4-Cyano-2-chloro-3-methylphenyl)propanenitrile |

This interactive table details a modern synthetic pathway for C-C bond formation using copper catalysis.

Mechanistic DFT Studies on Cu-Catalyzed Arylation

Density Functional Theory (DFT) studies have been instrumental in elucidating the mechanisms of copper-catalyzed reactions. For the Cu-catalyzed N-arylation of nitriles with aryl halides, DFT calculations have explored plausible reaction pathways. rsc.orgresearchgate.net One proposed mechanism involves a Cu(I)/Cu(III) catalytic cycle. This cycle is initiated by the oxidative addition of the aryl halide to a Cu(I) complex, forming a high-valent Cu(III) intermediate. beilstein-journals.org This step is often followed by reaction with the nucleophile and subsequent reductive elimination to form the C-N or C-C bond and regenerate the active Cu(I) catalyst.

Studies on the copper-catalyzed tandem hydrolysis/N-arylation of benzonitrile with aryl iodide suggest a complex pathway where the hydrolysis of the nitrile group can be the rate-limiting step. rsc.orgresearchgate.net The calculations indicate that the activation energy for nitrile hydrolysis can be higher than that for oxidative addition or reductive elimination. rsc.orgresearchgate.net The mechanism can proceed through different intermediates, with the specific pathway influenced by the ligands coordinated to the copper center. rsc.org For instance, ligands like N,N'-dimethylethylenediamine (DMEDA) are shown to facilitate the reaction. researchgate.net

| Mechanistic Step | Description | Key Findings from DFT Studies |

| Oxidative Addition | Aryl halide adds to the Cu(I) center. | Forms a Cu(III) intermediate. Rate is influenced by aryl halide electronics. |

| Ligand Exchange | Nucleophile coordinates to the copper center. | Can involve displacement of other ligands (e.g., halide). |

| Reductive Elimination | C-N or C-C bond is formed from the Cu(III) complex. | Regenerates the Cu(I) catalyst. Often a facile step. |

| Side Reactions | e.g., Hydrolysis of nitrile group. | Can be the rate-determining step in certain tandem processes. rsc.orgresearchgate.net |

This interactive table summarizes key mechanistic steps in Cu-catalyzed arylation as revealed by DFT studies.

Functional Group Transformations of the Nitrile Moiety

The nitrile group is a versatile functional handle that can be transformed into a variety of other functionalities, significantly expanding the synthetic utility of this compound as an intermediate.

Hydrolysis and Derivatization of the Nitrile Group

The hydrolysis of the nitrile group in this compound can provide access to the corresponding amide or carboxylic acid, which are valuable precursors for further synthesis.

Hydrolysis: Nitrile hydrolysis can be achieved under acidic or basic conditions.

Acid-catalyzed hydrolysis: Treatment with strong aqueous acid (e.g., H₂SO₄, HCl) and heat typically converts the nitrile first to a primary amide (4-bromo-3-chloro-2-methylbenzamide) and, upon further heating, to the carboxylic acid (4-bromo-3-chloro-2-methylbenzoic acid).

Base-catalyzed hydrolysis: Reaction with a strong aqueous base (e.g., NaOH, KOH) at elevated temperatures leads to the formation of the carboxylate salt, which upon acidic workup yields the carboxylic acid.

As mentioned previously, certain catalytic systems can also promote nitrile hydrolysis. Copper-catalyzed systems used for N-arylation have been shown to facilitate a tandem hydrolysis/coupling reaction under specific conditions. rsc.orgresearchgate.net

Other Derivatizations: Beyond hydrolysis, the nitrile group can undergo various other transformations:

Reduction: The nitrile can be reduced to a primary amine (4-bromo-3-chloro-2-methylbenzylamine) using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.

Reaction with Organometallics: Grignard reagents or organolithium reagents can add to the nitrile carbon to form an intermediate imine, which upon aqueous workup yields a ketone. For example, reaction with methylmagnesium bromide would lead to 1-(4-bromo-3-chloro-2-methylphenyl)ethan-1-one.

These transformations allow the cyano group of this compound to serve as a gateway to amines, amides, carboxylic acids, and ketones, greatly enhancing its value as a building block in medicinal and materials chemistry.

Conversion to Other Nitrogen-Containing Functional Groups (e.g., Amidines)

The nitrile functionality of this compound is a versatile precursor for the synthesis of various nitrogen-containing functional groups, most notably amidines. The conversion of nitriles to amidines is a significant transformation in organic synthesis, as the amidine moiety is a key structural feature in many pharmacologically active compounds. sciforum.net

One of the most classic and widely employed methods for this conversion is the Pinner reaction. wikipedia.org This reaction involves the treatment of a nitrile with an alcohol in the presence of an acid catalyst, typically anhydrous hydrogen chloride (HCl), to form an intermediate imino ester salt, known as a Pinner salt. wikipedia.orgnih.gov This salt is then reacted with ammonia or an amine to yield the corresponding amidine. wikipedia.org For this compound, the reaction would proceed by protonation of the nitrile nitrogen, followed by nucleophilic attack of an alcohol (e.g., methanol or ethanol) to form the methyl or ethyl imidate hydrochloride. Subsequent treatment of this intermediate with ammonia would furnish the 4-bromo-3-chloro-2-methylbenzamidine.

Pinner Reaction Mechanism for Amidine Synthesis

| Step | Description | Reactants | Intermediate/Product |

|---|---|---|---|

| 1 | Protonation of Nitrile | This compound, HCl | Nitrilium ion |

| 2 | Nucleophilic Attack | Nitrilium ion, Alcohol (ROH) | Alkyl imidate (Pinner Salt) |

Modern synthetic protocols have also been developed that utilize metal catalysis or strong bases. For instance, copper-catalyzed nucleophilic addition of amines to nitriles has been shown to be an effective method. sciforum.net Another approach involves the activation of primary amines with a strong base like n-butyllithium (n-BuLi) before the addition of the benzonitrile derivative. nih.gov This method is particularly useful for less reactive aryl amines and can tolerate a variety of functional groups on the nitrile. nih.gov Given the electron-withdrawing nature of the halogen and nitrile substituents on this compound, it is expected to be a suitable substrate for these types of transformations.

Electrophilic Aromatic Substitution Patterns in Polyhalogenated Systems

The regioselectivity of electrophilic aromatic substitution (EAS) on the this compound ring is governed by the cumulative electronic and steric effects of the four existing substituents. The benzene (B151609) ring has two available positions for substitution: C5 and C6. To predict the outcome of an EAS reaction, the directing effects of each substituent must be considered.

Substituents are broadly classified as activating or deactivating, and as ortho-, para-, or meta-directing. quora.compressbooks.pub

Activating groups donate electron density to the ring, increasing its nucleophilicity and reactivity toward electrophiles. They typically direct incoming electrophiles to the ortho and para positions. assets-servd.host

Deactivating groups withdraw electron density from the ring, making it less reactive. With the exception of halogens, they direct incoming electrophiles to the meta position. chemistrysteps.com

Directing Effects of Substituents on this compound

| Substituent | Position | Electronic Effect | Directing Effect |

|---|---|---|---|

| -CN (Cyano) | C1 | Strongly Deactivating (Inductive & Resonance) | meta |

| -CH₃ (Methyl) | C2 | Weakly Activating (Inductive & Hyperconjugation) | ortho, para |

| -Cl (Chloro) | C3 | Weakly Deactivating (Inductive > Resonance) | ortho, para |

An analysis of the electronic effects on the two available positions, C5 and C6, reveals the likely site of electrophilic attack:

Attack at C5: This position is para to the activating methyl group (-CH₃), ortho to the bromo (-Br) group, and meta to both the cyano (-CN) and chloro (-Cl) groups. The activating influence of the methyl group via hyperconjugation and the weak resonance donation from the bromo group stabilize the arenium ion intermediate formed during substitution at this position.

Attack at C6: This position is ortho to the activating methyl group (-CH₃), para to the chloro (-Cl) group, and ortho to the strongly deactivating cyano (-CN) group. While it benefits from activation by the methyl and chloro groups, the C6 position is immediately adjacent to the powerful electron-withdrawing nitrile group, which strongly destabilizes the positive charge of the arenium ion intermediate at this position.

Considering these competing influences, electrophilic substitution is predicted to occur preferentially at the C5 position . This site benefits from the strong activating effect of the methyl group at its para position and avoids the potent deactivating effect of being ortho to the cyano group. The directing effects of the activators generally overpower those of the deactivators in determining the regiochemical outcome. youtube.com

Advanced Spectroscopic and Structural Elucidation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Regiochemical Assignments

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. For 4-bromo-3-chloro-2-methylbenzonitrile, both ¹H and ¹³C NMR would provide definitive evidence for the substitution pattern on the benzene (B151609) ring.

¹H NMR Spectroscopy: The ¹H NMR spectrum is expected to show two distinct signals in the aromatic region, corresponding to the two vicinal aromatic protons (H-5 and H-6), and one signal in the aliphatic region for the methyl group protons.

Aromatic Protons (H-5 and H-6): These two protons are adjacent to each other and will appear as an AX spin system, resulting in two doublets. The proton at the C-6 position (H-6), being ortho to the electron-withdrawing nitrile group, is expected to be the most deshielded. The proton at C-5 (H-5) is ortho to the bromine atom. The coupling constant between these two protons (³JHH) should be in the typical range for ortho-coupling in a benzene ring, approximately 8.0 Hz.

Methyl Protons (C-2 Methyl): The methyl group at the C-2 position is flanked by a chloro and a nitrile-bearing carbon. It will appear as a singlet in the aliphatic region, as it has no adjacent protons to couple with. Its chemical shift will be influenced by the surrounding substituents.

Predicted ¹H NMR Data:

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Ar-H (H-6) | ~7.7 - 7.9 | d | ³J ≈ 8.0 |

| Ar-H (H-5) | ~7.5 - 7.7 | d | ³J ≈ 8.0 |

| CH₃ | ~2.4 - 2.6 | s | N/A |

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will display eight distinct signals, one for each carbon atom in the molecule, confirming the lack of symmetry. The chemical shifts are predicted based on the additive effects of the chloro, bromo, methyl, and nitrile substituents on the benzene ring.

Nitrile Carbon (CN): This carbon typically appears in a relatively shielded region for a quaternary carbon, around 115-120 ppm.

Aromatic Carbons: The six aromatic carbons will have distinct chemical shifts. The carbon bearing the nitrile group (C-1) and the halogenated carbons (C-3 and C-4) will be significantly influenced by the electronegativity of their substituents. The carbon attached to the methyl group (C-2) will also show a characteristic shift. The protonated carbons (C-5 and C-6) will appear in the typical aromatic region.

Methyl Carbon: The methyl carbon will resonate at the most shielded (upfield) region of the spectrum.

Predicted ¹³C NMR Data:

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-CN | ~117 |

| C-1 | ~112 |

| C-2 | ~140 |

| C-3 | ~135 |

| C-4 | ~128 |

| C-5 | ~134 |

| C-6 | ~132 |

| -CH₃ | ~20 |

Vibrational Spectroscopy (IR and Raman) for Functional Group and Molecular Conformation Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by probing their vibrational modes.

Key Vibrational Frequencies:

Nitrile (C≡N) Stretch: This is one of the most characteristic vibrations. The C≡N stretching frequency in benzonitriles typically appears in the range of 2220-2240 cm⁻¹. This band is expected to be strong and sharp in both the IR and Raman spectra. For the closely related 4-bromo-3-methylbenzonitrile, this vibration is observed at 2217 cm⁻¹ in the FTIR spectrum and 2338 cm⁻¹ in the Raman spectrum.

Aromatic C-H Stretch: These vibrations occur above 3000 cm⁻¹.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry for studying substituted benzonitriles. researchgate.netresearchgate.net This method is used to investigate the electronic structure, optimized geometry, and vibrational frequencies of molecules. researchgate.net For 4-Bromo-3-chloro-2-methylbenzonitrile, DFT calculations, often employing hybrid functionals like B3LYP with basis sets such as 6-311++G(d,p), would yield the global minimum energy structure. orientjchem.org Such calculations provide a foundational understanding of the molecule's stability and electronic properties. researchgate.net

Frontier Molecular Orbital (FMO) theory is a critical application of molecular orbital theory for describing and predicting chemical reactivity. wikipedia.org This theory focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org

An analysis of this compound would involve calculating the energies and spatial distributions of its HOMO and LUMO.

HOMO (Highest Occupied Molecular Orbital): Represents the orbital from which an electron is most likely to be donated. The regions of the molecule where the HOMO is localized are susceptible to attack by electrophiles.

LUMO (Lowest Unoccupied Molecular Orbital): Represents the orbital to which an electron is most likely to be accepted. The regions where the LUMO is localized are prone to attack by nucleophiles.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive.

While specific DFT data for this compound is not available in the cited literature, a theoretical study would produce data that could be presented as follows:

Table 1: Hypothetical Frontier Orbital Properties for this compound

| Parameter | Calculated Value |

|---|---|

| HOMO Energy | Value in eV |

| LUMO Energy | Value in eV |

Note: This table is illustrative. The values are placeholders pending an actual DFT study on this specific molecule.

Theoretical calculations are invaluable for mapping the potential energy surface of a chemical reaction and identifying the transition state (TS)—the highest energy point along the reaction coordinate. youtube.comnih.gov Locating the transition state and calculating its energy relative to the reactants allows for the determination of the activation energy, which is a key factor governing the reaction rate. nih.gov

For this compound, which can undergo reactions such as nucleophilic aromatic substitution or transition metal-catalyzed couplings, TS calculations would be essential. By modeling the approach of a reactant, chemists can compute the geometry of the transient species and confirm that it represents a true saddle point on the energy landscape. youtube.com This process elucidates the step-by-step mechanism of the reaction, providing insights that are often difficult to obtain through experimental means alone. youtube.comnih.gov

The structure of this compound presents multiple sites for potential chemical attack, making the prediction of regioselectivity crucial. Computational methods can forecast the most likely site of reaction.

FMO Analysis: As discussed, the localization of the HOMO and LUMO orbitals on specific atoms of the benzene (B151609) ring or substituents would indicate the preferred sites for electrophilic and nucleophilic attack, respectively. wikipedia.orgacs.org

Molecular Electrostatic Potential (MEP): An MEP map visually represents the electrostatic potential on the electron density surface of the molecule. researchgate.net Regions of negative potential (typically colored red or yellow) are electron-rich and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and are targets for nucleophiles. For this compound, an MEP map would highlight the relative electron density around the electronegative nitrile, chlorine, and bromine atoms versus the rest of the aromatic system.

Fukui Functions: These functions provide a more quantitative measure of the change in electron density at a specific point in the molecule when the total number of electrons is changed, thereby identifying the most reactive sites for nucleophilic, electrophilic, and radical attack.

Molecular Dynamics Simulations for Conformational Landscapes (if applicable)

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. They are particularly useful for exploring the different conformations of flexible molecules and understanding their dynamic behavior. Given the rigid nature of the substituted benzene ring in this compound, extensive conformational analysis via MD is generally not applicable unless studying its interactions within a more complex, dynamic environment such as a solvent system or a biological receptor. No specific MD studies for this compound were identified in the reviewed literature.

Quantum Chemical Topology Analysis for Bonding Characteristics

Quantum Chemical Topology, particularly the Quantum Theory of Atoms in Molecules (QTAIM), analyzes the electron density to characterize the nature of chemical bonds. By locating bond critical points (BCPs) in the electron density between atoms, QTAIM can provide quantitative information about bond strength and type (e.g., covalent vs. ionic character). For this compound, a QTAIM analysis would offer deep insights into the properties of the C-Br, C-Cl, C-C, and C-CN bonds, clarifying the electronic effects of the various substituents on the aromatic ring. No dedicated QTAIM studies for this specific molecule were found in the surveyed literature.

Quantitative Structure-Reactivity Relationship (QSRR) Studies

Quantitative Structure-Reactivity Relationship (QSRR) studies aim to establish a mathematical correlation between the chemical structure and the reactivity of a series of compounds. These models use calculated molecular descriptors (e.g., steric, electronic, or topological parameters) to predict reactivity, such as reaction rates or equilibrium constants. A QSRR study involving this compound would require a dataset of related compounds and their experimentally measured reactivities. By identifying the key descriptors that influence reactivity, a predictive model could be built. No specific QSRR studies focused on this compound were found in the available literature.

Applications As a Synthetic Intermediate and Building Block

Precursor for the Synthesis of Heterocyclic Compounds

The reactive sites on 4-Bromo-3-chloro-2-methylbenzonitrile make it a promising precursor for the synthesis of a variety of heterocyclic compounds, which are core structures in many pharmaceuticals and functional materials.

Benzoxazoles are an important class of heterocyclic compounds with a wide range of biological activities. One established method for their synthesis involves the reaction of 2-aminophenols with nitriles. Halogenated nitriles, in particular, can serve as effective substrates in these reactions.

A direct synthesis of benzoxazoles can be achieved by reacting 2-aminophenols with halogenated nitriles in an alcoholic solvent. scribd.com This method can proceed without the need for an external acid or base catalyst, offering a green and clean route to these important heterocycles. scribd.com The reaction involves the nucleophilic attack of the amino group of the 2-aminophenol on the nitrile carbon, followed by cyclization and elimination. A complementary approach utilizes platinum catalysis, which allows for greater flexibility in reaction conditions. scribd.com Given its structure, this compound could potentially be employed in similar synthetic strategies to produce highly substituted benzoxazole derivatives.

Table 1: General Methods for Benzoxazole Synthesis from Nitriles

| Method | Reagents | Catalyst | Key Features |

|---|---|---|---|

| Direct Condensation | 2-Aminophenol, Halogenated Nitrile | None (in alcoholic solvent) | Green, non-catalyzed, robust |

Quinazolines and their derivatives are prevalent scaffolds in medicinal chemistry. The synthesis of these heterocycles can be accomplished through various routes involving aromatic nitriles. A notable method involves the copper-catalyzed reaction of 2-halobenzamides with nitriles. researchgate.netorganic-chemistry.org This process includes a nucleophilic addition of the benzamide to the nitrile, followed by an intramolecular SNAr (nucleophilic aromatic substitution) reaction to form the quinazolinone ring system. researchgate.netorganic-chemistry.org

Another approach is the acceptorless dehydrogenative coupling of 2-aminobenzylalcohol with a benzonitrile (B105546), catalyzed by nickel complexes, to yield substituted quinazolines. organic-chemistry.org These established methods demonstrate the utility of the nitrile functionality as a key component in constructing the quinazoline core, suggesting that this compound could serve as a valuable precursor for novel, highly substituted quinazoline derivatives.

Imidazolines are five-membered heterocyclic compounds with significant applications in catalysis and as pharmaceutical intermediates. The most common route to 2-imidazolines is the condensation of a 1,2-diamine, such as ethylenediamine, with a nitrile. wikipedia.org This reaction, which is effectively a cyclic Pinner reaction, is typically catalyzed by acid and requires elevated temperatures. wikipedia.org

More recent, milder methods have been developed. For instance, the reaction between benzonitrile and ethylenediamine can be organocatalyzed by N-acetylcysteine in methanol at moderate temperatures to afford 2-phenyl-2-imidazoline in excellent yield. nih.gov This methodology is applicable to a range of aromatic nitriles and provides a straightforward pathway to imidazoline synthesis. nih.gov The nitrile group of this compound is therefore a key functional handle for accessing the corresponding substituted 2-imidazoline derivatives.

Isoxazoles are five-membered aromatic heterocycles containing one nitrogen and one oxygen atom adjacent to each other. They are frequently found in biologically active compounds. The most prevalent method for synthesizing the isoxazole ring is the 1,3-dipolar cycloaddition reaction between a nitrile oxide and a dipolarophile, such as an alkyne or an alkene. mdpi.comnih.govorganic-chemistry.org

Aromatic nitriles like this compound are not direct substrates for this cycloaddition. However, they can be readily converted into the necessary nitrile oxide precursor. The synthesis typically involves two steps:

Conversion of the benzonitrile to the corresponding benzohydroximoyl chloride.

In-situ generation of the benzonitrile oxide from the hydroximoyl chloride using a base, which then undergoes the [3+2] cycloaddition with a suitable dipolarophile to yield the substituted isoxazole. beilstein-journals.org

This two-step sequence makes highly substituted benzonitriles versatile starting materials for accessing complex isoxazole scaffolds that would be difficult to synthesize through other routes.

Scaffold for Novel Compound Synthesis

The term "scaffold" in medicinal chemistry refers to a core molecular structure upon which various functional groups can be appended to create a library of new compounds for biological screening. The structure of this compound, with its multiple distinct functionalization points, makes it an ideal scaffold for developing novel compounds.

The presence of both chlorine and bromine atoms is particularly significant. Halogen atoms are crucial in modern drug design, not only for their steric and electronic effects but also for their ability to form halogen bonds—a type of non-covalent interaction that can enhance binding affinity and selectivity to biological targets like proteins. acs.org The nitrile group is also a recognized pharmacophore present in over 30 approved pharmaceutical drugs. nih.gov It can act as a hydrogen bond acceptor, a bioisostere for other functional groups, and can improve the metabolic profile of a drug candidate. nih.gov

Researchers can selectively modify each part of the this compound scaffold:

The Halogens: The differential reactivity of bromine and chlorine allows for selective functionalization, for example, through palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to form new carbon-carbon or carbon-heteroatom bonds.

The Nitrile Group: This group can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted to other heterocycles, providing a wide array of structural diversity.

This synthetic versatility allows for the systematic exploration of the chemical space around the core scaffold to optimize biological activity and pharmacokinetic properties.

Table 2: Functional Groups of this compound and Their Synthetic Potential

| Functional Group | Potential Transformations | Application in Compound Design |

|---|---|---|

| Bromine Atom | Cross-coupling reactions (Suzuki, Heck, etc.), Nucleophilic substitution | Introduction of aryl, alkyl, or other functional groups |

| Chlorine Atom | Cross-coupling reactions, Nucleophilic substitution (less reactive than Br) | Selective functionalization, Halogen bonding |

| Nitrile Group | Hydrolysis (to acid), Reduction (to amine), Cyclization (to heterocycles) | Creation of diverse derivatives, Bioisosteric replacement |

Building Block for Advanced Organic Materials (e.g., Liquid Crystals, Polymers)

The unique electronic and structural properties of substituted benzonitriles make them attractive building blocks for advanced organic materials.

Liquid Crystals: The rigid, rod-like shape of the benzonitrile unit, combined with its strong dipole moment, is conducive to the formation of liquid crystalline phases. researchgate.net By attaching flexible alkyl chains or other mesogenic (liquid crystal-forming) units to the this compound core, it is possible to design new materials that exhibit mesophases, such as nematic or smectic phases. researchgate.netnih.gov The presence of halogens can further influence properties like melting point, phase transition temperatures, and dielectric anisotropy, which are critical for applications in displays and sensors.

Polymers: While benzonitrile itself does not readily polymerize through the aromatic ring, it can be incorporated into polymer structures as a monomer unit. For example, polymers containing nitrile groups, such as polyacrylonitrile, are important precursors for carbon fibers. mdpi.com this compound could be functionalized, for instance by introducing a vinyl or other polymerizable group via cross-coupling at the halogen positions, to create a monomer. The resulting polymer would possess the properties imparted by the brominated and chlorinated aromatic core, such as increased thermal stability, flame retardancy, and specific optical or electronic properties. These materials could find use in high-performance plastics, specialty coatings, or electronic applications.

Intermediate in Complex Molecule Construction

As a substituted benzonitrile, this compound is anticipated to be a key precursor in the synthesis of a variety of complex molecular architectures. The differential reactivity of its halogen substituents, coupled with the synthetic versatility of the nitrile group, provides multiple avenues for elaboration.

The bromine atom, being generally more reactive than the chlorine atom in palladium-catalyzed cross-coupling reactions, allows for sequential and site-selective introduction of various moieties. This hierarchical reactivity is a cornerstone of modern synthetic strategy, enabling the controlled assembly of intricate structures. For instance, a Suzuki or Stille coupling could be performed at the C4-position (para to the nitrile), followed by a subsequent coupling or nucleophilic substitution at the C3-position (meta to the nitrile).

Furthermore, the nitrile group itself is a versatile functional handle. It can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or converted to a tetrazole ring, each transformation opening up new possibilities for molecular diversification. These functionalities are prevalent in many biologically active compounds.

Table 1: Potential Synthetic Transformations of this compound

| Transformation | Reagents and Conditions | Resulting Functional Group |

| Suzuki Coupling | Arylboronic acid, Pd catalyst, base | Biaryl |

| Stille Coupling | Organostannane, Pd catalyst | Aryl-substituted compound |

| Nitrile Hydrolysis | Strong acid or base, heat | Carboxylic acid |

| Nitrile Reduction | LiAlH₄ or H₂, catalyst | Primary amine |

The combination of these potential transformations makes this compound a promising starting material for the synthesis of novel pharmaceuticals and agrochemicals. For example, the biaryl structures accessible through cross-coupling are common motifs in kinase inhibitors and other therapeutic agents . The introduction of an amino or carboxylic acid group can facilitate further derivatization or improve the pharmacokinetic properties of a target molecule.

Design of Ligands and Catalysts

The unique electronic and steric properties of this compound make it an interesting scaffold for the design of specialized ligands for catalysis. The nitrile group can act as a coordinating group for a metal center, and the surrounding substituents can be used to fine-tune the electronic environment and steric bulk around the metal.

While specific examples of ligands derived from this compound are not readily found in the literature, the general principles of ligand design suggest several possibilities. The bromine and chlorine atoms can be replaced through cross-coupling reactions to introduce phosphine, amine, or other coordinating groups. The resulting multidentate ligands could then be used to form stable complexes with transition metals.

Table 2: Potential Ligand Scaffolds Derived from this compound

| Ligand Type | Synthetic Approach | Potential Metal Coordination |

| Phosphine Ligand | Cross-coupling with a phosphine-containing reagent | Palladium, Rhodium, Nickel |

| Bipyridyl-like Ligand | Cross-coupling with a pyridine-containing reagent | Ruthenium, Iridium, Copper |

| N-Heterocyclic Carbene (NHC) Precursor | Multi-step synthesis involving the nitrile group | Various transition metals |

The development of new ligands is crucial for advancing the field of catalysis, and building blocks like this compound offer the potential to create novel ligand architectures with unique properties. Such ligands could find applications in a wide range of catalytic transformations, from cross-coupling reactions to asymmetric synthesis.

Future Research Directions and Unexplored Reactivity

Development of More Sustainable Synthetic Routes

The pursuit of green chemistry principles is a major driver in modern synthetic organic chemistry. For a polysubstituted aromatic compound like 4-bromo-3-chloro-2-methylbenzonitrile, this involves minimizing waste, reducing energy consumption, and avoiding hazardous reagents. A promising future direction is the adoption of ionic liquids in its synthesis. Research on other benzonitriles has demonstrated that ionic liquids can act as recyclable solvents and catalysts, eliminating the need for metal salt catalysts and simplifying product separation. For instance, a novel approach using a hydroxylamine 1-sulfobutyl pyridine hydrosulfate salt in conjunction with an ionic liquid has been shown to be highly efficient for producing various benzonitriles from aldehydes, achieving high yields and allowing for easy recovery and reuse of the ionic liquid. Adapting such a system for the synthesis of this compound could offer a significantly more environmentally benign and economically viable production method compared to traditional routes that may rely on corrosive acids and metal catalysts.

| Parameter | Traditional Synthesis | Ionic Liquid-Based Synthesis |

| Catalyst | Often requires metal salts | Ionic liquid can act as a catalyst |

| Solvent | Conventional organic solvents | Ionic liquid acts as a recyclable solvent |

| Separation | Can be complex | Simplified phase separation |

| Byproducts | Potential for hazardous waste | Reduced waste generation |

| Sustainability | Lower | Higher |

Exploration of Photocatalytic and Electrocatalytic Transformations

The halogen atoms on the aromatic ring of this compound are prime targets for transformations. Photocatalysis and electrocatalysis offer mild and highly selective methods for activating C-Br and C-Cl bonds. Future research could explore visible-light-mediated cross-coupling reactions. For example, photoredox/nickel dual catalysis has been successfully employed for the C-C and C-N cross-coupling of various aryl halides. This methodology could be applied to selectively couple substrates at the bromine or chlorine positions of this compound, providing access to a diverse range of derivatives. Mechanistic studies suggest that these reactions can proceed through Ni(I)/Ni(III) cycles initiated by the photocatalyst.

Electrocatalysis also presents an intriguing avenue for research. Studies on the bromine redox reaction have shown that single-atom catalysts can effectively catalyze the interconversion of bromide and bromine. This suggests the potential for developing electrocatalytic methods for the selective transformation of the bromo substituent on this compound. Such approaches could offer a high degree of control over the reactivity and avoid the use of stoichiometric chemical oxidants or reductants.

Asymmetric Synthesis Involving the Chiral Methyl Group (if relevant)

The methyl group in this compound is not a chiral center. However, future research could focus on the asymmetric functionalization of this group or the introduction of chirality in molecules derived from it. While direct asymmetric C-H functionalization of an unactivated methyl group on such a complex aromatic ring is challenging, it represents a frontier in organic synthesis. More plausibly, derivatives of this compound could be designed to undergo asymmetric transformations. For instance, if a prochiral center is introduced in a side chain attached to the aromatic ring, the existing substituents could influence the stereochemical outcome of a subsequent reaction. Research into the recognition of multiple methyl groups on aromatic rings by host-guest chemistry also suggests that the steric and electronic nature of the methyl group could be exploited in more complex molecular recognition and catalysis scenarios.

Integration into Flow Chemistry Systems